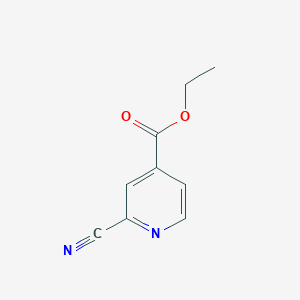
Ethyl 2-cyanoisonicotinate
Übersicht
Beschreibung
Ethyl 2-cyanoisonicotinate, also known as ethyl 2-cyanopyridine-4-carboxylate, is a chemical compound with the molecular formula C9H8N2O2 .
Synthesis Analysis
The synthesis of Ethyl 2-cyanoisonicotinate can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyanoisonicotinate consists of a pyridine ring with a cyano group at the 2-position and an ethyl ester at the 4-position .Chemical Reactions Analysis
Ethyl 2-cyanoisonicotinate can participate in various organic reactions due to the presence of the cyano group and the ester group. It can undergo reactions such as cyanoacetylation, which involves the addition of a cyanoacetyl group to a molecule .Physical And Chemical Properties Analysis
Ethyl 2-cyanoisonicotinate has a molar mass of 176.17 g/mol. It has a density of 1.21 g/cm³. The melting point is between 42-44°C, and the boiling point is 308.616°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Coumarin-3-carboxylate Ester
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
Ethyl cyanoacetate is used in the condensation with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This reaction has significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
Detailed Description of the Methods of Application or Experimental Procedures
The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Thorough Summary of the Results or Outcomes Obtained
The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Also, an efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
Synthesis of Highly Substituted Tetrahydroquinolines
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
Ethyl cyanoacetate is used in the synthesis of highly substituted tetrahydroquinolines . Tetrahydroquinolines are a class of compounds that have been found to exhibit a wide range of biological activities and are therefore of interest in medicinal chemistry .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a one-pot reaction using 2-alkenyl substituted aniline, aromatic aldehydes, and ethyl cyanoacetate . This method saves time during the workup procedure and purification of intermediates and yields minimal reagent waste .
Thorough Summary of the Results or Outcomes Obtained
The method provides a simple, economical preparation of highly substituted tetrahydroquinolines .
Synthesis of 3-Substituted Coumarin Derivatives
Specific Scientific Field
This application falls under the field of Synthetic Chemistry .
Comprehensive and Detailed Summary of the Application
Ethyl cyanoacetate is used in the preparation of coumarins via Knoevenagel condensation . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
Detailed Description of the Methods of Application or Experimental Procedures
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
Thorough Summary of the Results or Outcomes Obtained
An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .
Synthesis of 1,2,3,4-Tetrahydroquinolines
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
Ethyl cyanoacetate is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines . Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Thorough Summary of the Results or Outcomes Obtained
Synthesis of 1,2,4-Oxdiazoles Tethered 1,2,3-Triazoles
Comprehensive and Detailed Summary of the Application
Ethyl cyanoacetate is used in the synthesis of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles . These compounds are being studied as potential anticancer drugs, specifically targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a multi-step process, starting with the creation of 3,5-diaryl-1,2,4-oxadiazoles . The primary method for creating 1,2,3-triazoles is the azide–alkyne cyclo-addition reaction .
Thorough Summary of the Results or Outcomes Obtained
The synthesized compounds were tested on lung (A549) and colon (Caco-2) cancer cell lines, and some demonstrated strong and selective antiproliferative activities . The potential hits had large fold changes in the downregulation of EGFR, mTOR, and PI3K; they upregulate the amount of p53 to support their mode of action even more .
Safety And Hazards
Ethyl 2-cyanoisonicotinate is classified as a hazardous substance. It has a GHS07 signal word, indicating that it is harmful if swallowed (H302). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIKYLAZZZSYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540098 | |
| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanoisonicotinate | |
CAS RN |
58481-14-4 | |
| Record name | Ethyl 2-cyano-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



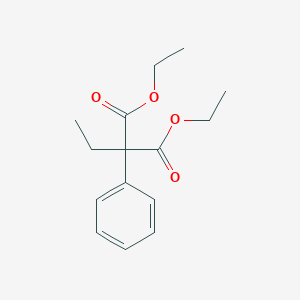
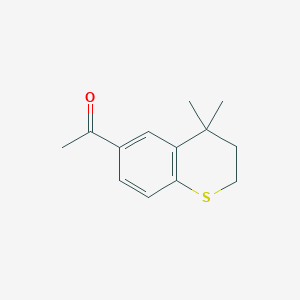
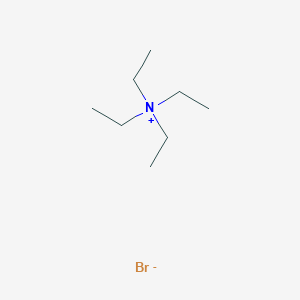

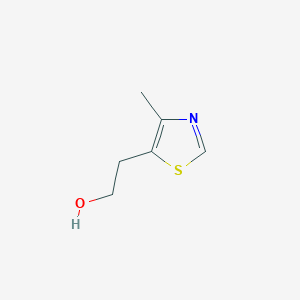

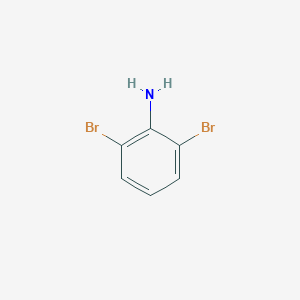
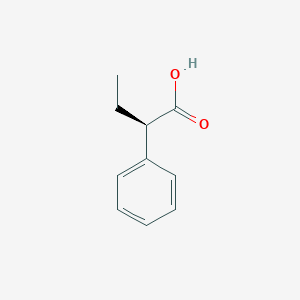

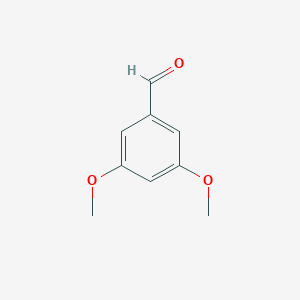
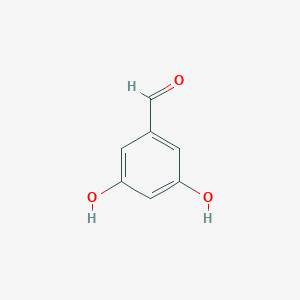


![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)